molecular formula C8H6BrCl2NO B2383417 N-(3-bromo-4-chlorophenyl)-2-chloroacetamide CAS No. 22459-87-6

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide

Cat. No. B2383417
CAS RN: 22459-87-6
M. Wt: 282.95
InChI Key: GRJDVYPAFXZFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-bromo-4-chlorophenyl)-2-chloroacetamide” is a compound that contains a bromine and two chlorine atoms. It also has an acetamide group (CH3CONH2) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with bromine and chlorine atoms, and an acetamide group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chlorine atom on the acetamide group might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it would likely be a solid at room temperature .

Scientific Research Applications

Spectroscopic and Molecular Analysis

  • The compound and its derivatives have been extensively studied for their spectroscopic characteristics. A specific study investigated methyl-, nitro-, or mixed substituted derivatives through 35Cl NQR, revealing crucial insights about the temperature dependence and frequencies, highlighting its spectroscopic significance in various temperature ranges (Gowda et al., 1999).
  • Molecular conformations and supramolecular assembly have been a focus, with studies detailing the molecular structures and comparing a range of analogues. The work outlines significant interactions such as N-H...O and C-H...π(arene) hydrogen bonds, crucial in understanding the compound's structural dynamics (Nayak et al., 2014).

Synthetic Applications and Fungicidal Activity

  • Synthesis processes of the compound have been developed, highlighting the use of chloroacetyl chloride and bromide as agents. The fungicidal properties of the synthesized compound, especially in coatings, have been emphasized, showing its practical application in microbiocidal activities (Ren & Oai, 2002).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and storage would be necessary to ensure safety .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. For instance, it could be studied for its potential use in pharmaceuticals or materials science .

properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDVYPAFXZFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.